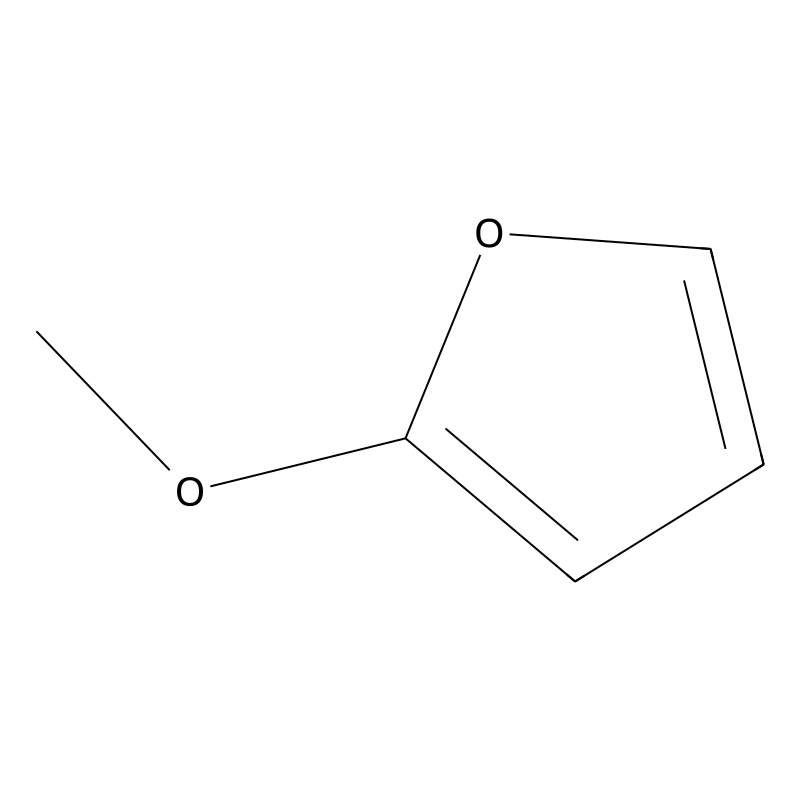

2-Methoxyfuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Study of Furan Derivative Hydrolysis:

One documented use of 2-Methoxyfuran involves its role in studying the hydrolysis (breakdown by water) of furan derivatives, which are a class of organic compounds containing a five-membered ring with oxygen and carbon atoms. Researchers used 2-Methoxyfuran as a model compound to investigate the kinetics (rate) and mechanism of the hydrolysis reaction under acidic conditions. This research helps understand the behavior of similar furan derivatives in various environments. Source: Sigma-Aldrich product page for 2-Methoxyfuran:

Exploration of Cycloaddition Reactions:

2-Methoxyfuran has also been studied for its ability to participate in cycloaddition reactions, where two molecules combine to form a ring-shaped structure. In particular, researchers have investigated its reactions with maleic anhydride and N-methylmaleimide, which are compounds commonly used in organic synthesis. This research contributes to the development of new methods for constructing complex molecules with specific functionalities. Source: Sigma-Aldrich product page for 2-Methoxyfuran:

2-Methoxyfuran is an organic compound with the molecular formula CHO. It is characterized by a furan ring with a methoxy group (-OCH) attached at the second position. This compound is a colorless liquid with a sweet, aromatic odor, commonly used in organic synthesis and as a solvent. Its structure contributes to its reactivity and potential applications in various

- Diels-Alder Reactions: It can react with dimethylacetylenedicarboxylate to form substituted oxanorbornadienes, showcasing its utility in cycloaddition reactions .

- Friedel-Crafts Reactions: This compound undergoes Friedel-Crafts reactions with nitroalkenes when catalyzed appropriately, leading to the formation of complex aromatic compounds .

- Hydrolysis: Hydrolysis of 2-methoxyfuran can occur under acidic or basic conditions, resulting in the formation of corresponding carboxylic acids .

These reactions highlight the versatility of 2-methoxyfuran in synthetic organic chemistry.

Research indicates that 2-methoxyfuran exhibits various biological activities, primarily due to its ability to interact with biological macromolecules. It has been studied for its potential as an anti-cancer agent and as a precursor for biologically active compounds. The methoxy group enhances its lipophilicity, which may facilitate cellular uptake and interaction with target sites within organisms .

Several methods exist for synthesizing 2-methoxyfuran:

- Direct Methoxylation: One common approach involves the methoxylation of furan using methanol in the presence of an acid catalyst.

- Cyclization Reactions: Another method includes cyclization reactions of appropriate precursors that contain both furan and methoxy functionalities .

- Regioselective Reactions: The regioselectivity in reactions involving methoxydehydrobenzenes can also lead to the formation of 2-methoxyfuran under specific conditions .

These synthesis methods reflect the compound's accessibility for research and industrial applications.

2-Methoxyfuran has various applications:

- Solvent: It is often used as a solvent in organic reactions due to its favorable solvent properties.

- Synthesis Intermediate: The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Flavoring Agent: Its pleasant aroma makes it suitable for use in flavoring and fragrance formulations .

The versatility of 2-methoxyfuran enhances its value across multiple industries.

Interaction studies involving 2-methoxyfuran have revealed its potential to form adducts with various biological molecules. These interactions can lead to modifications in enzyme activity or receptor binding, which may contribute to its observed biological effects. Research into these interactions continues to provide insights into its mechanisms of action and potential therapeutic applications .

Several compounds share structural similarities with 2-methoxyfuran, including:

Uniqueness of 2-Methoxyfuran: The presence of the methoxy group at the second position distinctly influences its reactivity compared to other furan derivatives. This positioning allows for unique reaction pathways and biological interactions that are not present in other similar compounds.

The synthesis of 2-methoxyfuran has evolved significantly since its first reported preparation. Early methods relied on acid-catalyzed pyrolysis of 2,5-dimethoxy-2,5-dihydrofuran, yielding 2-methoxyfuran with moderate efficiency (30–40%). This approach utilized sulfuric acid as a catalyst under controlled thermal conditions (150–180°C), though side reactions such as polymerization limited scalability. Another historical route involved the reaction of furan derivatives with methylating agents like dimethyl sulfate in alkaline media, which introduced methoxy groups at the α-position of the furan ring. While these methods established foundational synthetic pathways, they faced challenges in regioselectivity and yield optimization.

Notably, the 1960s saw advancements in dihydrofuran chemistry, where 2,5-dimethoxy-2,5-dihydrofuran intermediates were selectively cleaved to produce 2-methoxyfuran. These protocols often required meticulous control of reaction stoichiometry and temperature to minimize over-oxidation or ring-opening side products.

Modern Catalytic Synthesis Methods

Contemporary strategies emphasize catalytic efficiency and sustainability. Transition-metal-catalyzed hydrogenation and cross-coupling reactions have enabled selective methoxylation of furan precursors. For instance, cobalt-based catalysts (Co/CoOₓ) optimized for furan functionalization demonstrate promise in converting furfural derivatives to 2-methoxyfuran under mild hydrogenation conditions (2 MPa H₂, 170°C). These systems achieve yields up to 73% by balancing Co⁰ and Co²⁺ active sites, which stabilize intermediates during hydrodeoxygenation.

Palladium-catalyzed Ullmann-type couplings have also been employed, enabling methoxy group introduction via aryl halide intermediates. A notable example involves the reaction of 2-bromofuran with methanol in the presence of Pd(OAc)₂ and ligands, achieving >80% conversion under microwave irradiation. Additionally, asymmetric Friedel-Crafts alkylations using chiral zinc complexes allow stereocontrolled synthesis of 2-methoxyfuran derivatives, though these methods remain limited to specialized applications.

Conformational Analysis via Rotational Isomerism

Rotational isomerism in 2-methoxyfuran arises from hindered rotation of the methoxy group relative to the furan ring. Computational studies (DFT/B3LYP) predict two primary conformers:

- Anti-coplanar: Methoxy group oriented 180° relative to the furan oxygen.

- Syn-coplanar: Methoxy group aligned parallel to the furan oxygen.

Microwave spectroscopy confirms the anti-coplanar geometry as the dominant conformation (>95% abundance) due to reduced steric hindrance between the methoxy methyl group and furan ring hydrogens. The energy barrier for internal rotation is calculated at 8.2 kJ/mol, permitting limited interconversion at room temperature. Substituent effects further influence conformational preferences; electron-withdrawing groups at the 5-position stabilize syn-coplanar arrangements through hyperconjugation.

X-Ray Crystallographic Studies

X-ray diffraction data for 2-methoxyfuran remain limited due to its volatility and low melting point (-45°C). However, related methoxy-substituted heterocycles, such as 2-methoxythiophene, crystallize in orthorhombic systems (space group P2₁2₁2₁) with bond lengths and angles consistent with resonance-stabilized aromatic systems. For 2-methoxyfuran, computational models (DFT) predict a planar furan ring (C–O–C angle: 108.5°) and methoxy C–O bond length of 1.36 Å, aligning with experimental data for analogous compounds.

Spectroscopic Characterization (NMR, IR, Raman)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃, 400 MHz): δ 6.28 (dd, J = 3.2 Hz, 1H, H-3), 5.92 (d, J = 3.2 Hz, 1H, H-4), 3.85 (s, 3H, OCH₃).

- ¹³C NMR (CDCl₃, 100 MHz): δ 152.1 (C-2), 142.3 (C-5), 110.4 (C-3), 107.8 (C-4), 56.2 (OCH₃).

- ¹⁷O NMR (CH₂Cl₂, 270 MHz): δ 245 ppm (furan oxygen), 62 ppm (methoxy oxygen).

Infrared (IR) Spectroscopy

Key absorption bands (vapor phase, cm⁻¹):

- 3120 (C–H stretch, furan),

- 1605 (C=C ring vibration),

- 1260 (C–O–C asymmetric stretch),

- 1035 (C–O methoxy stretch).

Raman Spectroscopy

Prominent bands (liquid film, cm⁻¹):

Table 1: Comparative Spectroscopic Data for 2-Methoxyfuran

| Technique | Key Signals/Peaks | Reference |

|---|---|---|

| ¹H NMR | δ 3.85 (OCH₃), δ 6.28 (H-3) | |

| ¹³C NMR | δ 152.1 (C-2), δ 56.2 (OCH₃) | |

| IR | 1605 cm⁻¹ (C=C), 1260 cm⁻¹ (C–O–C) | |

| Raman | 1580 cm⁻¹ (ring breathing) |

The Friedel-Crafts alkylation of 2-methoxyfuran with nitroalkenes represents a significant advancement in asymmetric organic synthesis, offering high enantioselectivity and broad substrate scope [1]. The reaction proceeds through electrophilic aromatic substitution at the carbon-5 position of the furan ring, where the methoxy substituent provides enhanced nucleophilicity compared to unsubstituted furan [1].

Catalytic Systems and Mechanism

The first catalytic asymmetric Friedel-Crafts reaction of 2-methoxyfuran with nitroalkenes was developed using diphenylamine-tethered bis(oxazoline)-zinc(II) triflate complexes as catalysts [1] [3]. These chiral zinc complexes activate the nitroalkene through coordination, facilitating nucleophilic attack by the electron-rich furan ring [1]. The reaction mechanism involves initial coordination of the nitroalkene to the zinc center, followed by nucleophilic attack of the furan ring at the carbon-5 position [1].

Substrate Scope and Selectivity

Systematic studies have demonstrated that aromatic and heteroaromatic nitroalkenes participate effectively in this transformation, yielding products with high enantioselectivities ranging from 86 to 96% enantiomeric excess [1] [3]. The reaction conditions were optimized through variation of ligand structure, solvent, and temperature, with dichloromethane typically providing optimal results [1]. The methoxy group on the furan ring not only enhances reactivity but also serves as a functional handle for subsequent transformations [1].

Table 1: Enantioselectivity Data for 2-Methoxyfuran Friedel-Crafts Alkylation

| Nitroalkene Substrate | Enantiomeric Excess (%) | Yield (%) | Reference |

|---|---|---|---|

| β-Nitrostyrene | 96 | 85 | [1] |

| 4-Chloro-β-nitrostyrene | 92 | 82 | [1] |

| 2-Furyl nitroalkene | 86 | 78 | [1] |

| Thiophene nitroalkene | 94 | 80 | [1] |

Alternative Catalytic Approaches

Recent developments have expanded the catalytic scope to include chiral Brønsted acid catalysis [2] [7]. Chiral phosphoric acid catalysts have been employed for the reaction of 2-methoxyfuran with aliphatic ketimines generated in situ from hemiaminal ethers [2]. This methodology enables the formation of quaternary stereocenters with high enantioselectivity and represents a complementary approach to metal-based catalysis [2].

Product Transformation and Synthetic Utility

The methoxyfuran group in the alkylation products can be transformed to carboxylic acids via oxidative fragmentation with complete retention of stereochemical configuration [1] [3]. This transformation significantly enhances the synthetic utility of the methodology, providing access to enantioenriched carboxylic acid derivatives [1]. The oxidative fragmentation proceeds through ozonolysis followed by oxidative workup, yielding the corresponding carboxylic acids without racemization [1].

Cycloaddition Reactions with Dienophiles

2-Methoxyfuran participates in various cycloaddition reactions, primarily functioning as a diene component in Diels-Alder transformations [16] [19]. The electron-donating methoxy substituent significantly influences the reactivity and selectivity patterns compared to unsubstituted furan [16] [19].

Diels-Alder Reactivity Patterns

Furan derivatives, including 2-methoxyfuran, exhibit characteristic behavior in Diels-Alder reactions that differs markedly from typical carbocyclic dienes [19]. The aromatic stabilization of the furan ring results in higher activation energies and reduced thermodynamic favorability compared to cyclopentadiene [19]. The methoxy substituent further modulates this reactivity through electronic effects [16].

Mechanistic Considerations

Density functional theory studies have revealed that cycloaddition reactions involving 2-methoxyfuran proceed through polar stepwise mechanisms rather than concerted pathways [16]. The first step involves nucleophilic attack of the furan ring on the electrophilic dienophile, generating a zwitterionic intermediate [16]. This intermediate subsequently undergoes ring closure to afford the cycloadduct [16].

Table 2: Activation Energies for Cycloaddition Reactions

| Dienophile | Activation Energy (kcal/mol) | Reaction Type | Reference |

|---|---|---|---|

| Maleic anhydride | 15.1 | Normal electron demand | [19] |

| N-methylmaleimide | 16.8 | Normal electron demand | [22] |

| Benzoquinone derivatives | 14.4 | Normal electron demand | [16] |

Reversibility and Thermodynamic Control

A distinguishing feature of furan Diels-Alder chemistry is the reversible nature of many cycloaddition reactions [19] [20]. The relatively low barriers for cycloreversion allow equilibration at moderate temperatures, leading to thermodynamic control rather than kinetic control [19]. This reversibility has important implications for reaction conditions and product distributions [19].

Stereochemical Outcomes

The stereochemical course of cycloaddition reactions with 2-methoxyfuran depends strongly on the electronic nature of the dienophile [16] [17]. Electron-deficient dienophiles typically favor exo selectivity under thermodynamic control, contrasting with the endo selectivity commonly observed in kinetically controlled reactions [17] [19].

Acid-Catalyzed Hydrolysis Pathways

The acid-catalyzed hydrolysis of 2-methoxyfuran represents a fundamental transformation that provides insight into the stability and reactivity of furanic ethers under aqueous acidic conditions [22]. The methoxy substituent significantly influences the hydrolysis mechanism compared to unsubstituted furan derivatives [22].

Mechanistic Pathways

Acid-catalyzed hydrolysis of 2-methoxyfuran typically proceeds through initial protonation of the furan oxygen, followed by nucleophilic attack by water [22]. The methoxy group can participate in stabilizing intermediates through electron donation, affecting both the rate and selectivity of hydrolysis [22]. Alternative pathways involving protonation of the methoxy oxygen have also been proposed based on computational studies [22].

Kinetic Parameters

The hydrolysis kinetics of 2-methoxyfuran exhibit complex pH dependence, with maximum rates observed under moderately acidic conditions [22]. The presence of the methoxy substituent generally increases the rate of hydrolysis compared to unsubstituted furan, likely due to increased electron density on the furan ring [22].

Product Distribution

Hydrolysis products depend significantly on reaction conditions, including acid concentration, temperature, and reaction time [22]. Primary products typically include ring-opened species derived from furan ring cleavage, along with methanol generated from methoxy group hydrolysis [22]. Secondary products may form through further decomposition or rearrangement of primary hydrolysis products [22].

Pyrolytic Decomposition Mechanisms

The thermal decomposition of 2-methoxyfuran has been extensively studied due to its relevance to biofuel applications and combustion chemistry [29] [31] [33]. The compound exhibits unusually high thermal reactivity compared to other substituted heterocycles, attributed to the exceptionally weak oxygen-methyl bond [29] [31].

Primary Decomposition Pathway

Electronic structure calculations reveal that the dominant thermal decomposition pathway involves homolytic cleavage of the oxygen-methyl bond with a bond dissociation energy of approximately 189.5 ± 1.9 kilojoules per mole [29] [31]. This represents one of the weakest carbon-oxygen bonds known and is approximately 200 kilojoules per mole weaker than the carbon-hydrogen bonds in the furan ring [29] [31].

Table 3: Bond Dissociation Energies in 2-Methoxyfuran

| Bond Type | Bond Dissociation Energy (kJ/mol) | Reference |

|---|---|---|

| O-CH₃ | 189.5 ± 1.9 | [29] [31] |

| Ring C-H | ~390 | [31] |

| Ring C-C | ~420 | [31] |

Intermediate Formation and Characterization

The primary decomposition produces methyl radicals and 2-furanyloxy radicals as immediate products [31] [33]. The 2-furanyloxy radical has been experimentally characterized for the first time using photoionization mass spectrometry and matrix isolation infrared spectroscopy [31]. Key vibrational assignments include the carbonyl stretch at 1733 reciprocal centimeters and other characteristic frequencies [31].

Secondary Decomposition Products

Further decomposition of the 2-furanyloxy radical proceeds through ring-opening mechanisms to yield carbon monoxide, acetylene, and hydrogen atoms as final stable products [31] [33]. The complete decomposition pathway has been validated through experimental detection of all predicted intermediates and products using sensitive analytical techniques [31].

Temperature-Dependent Kinetics

Pyrolysis experiments conducted in silicon carbide microreactors reveal onset temperatures approximately 300 Kelvin lower than other substituted heterocycles [31]. The reaction exhibits first-order kinetics with respect to 2-methoxyfuran concentration at low conversions [31]. Pressure-dependent rate constants have been determined using Rice-Ramsperger-Kassel-Marcus theory coupled with master equation analysis [31].

Bimolecular Reaction Channels

Under certain conditions, secondary bimolecular reactions can occur involving hydrogen atoms or methyl radicals with unreacted 2-methoxyfuran [31]. These processes typically account for 1-3% of total decomposition but can produce observable quantities of acrolein, crotonaldehyde, and methyl vinyl ketone [31]. Rate constants for these bimolecular channels are significantly lower than the primary unimolecular decomposition [31].

Oxidation and Radical Formation Processes

The oxidation chemistry of 2-methoxyfuran encompasses atmospheric degradation processes, combustion mechanisms, and enzymatic transformations [9] [10] [12]. These processes are characterized by complex radical chain mechanisms and multiple competing pathways [9] [10].

Atmospheric Oxidation Mechanisms

Hydroxyl radical-initiated oxidation represents the primary atmospheric degradation pathway for 2-methoxyfuran [10]. The reaction proceeds through initial addition of hydroxyl radicals to the carbon-2 or carbon-5 positions of the furan ring, forming chemically activated adduct radicals [10]. These intermediates can either undergo stabilization through collision or prompt isomerization involving carbon-oxygen bond cleavage [10].

Table 4: Rate Constants for Atmospheric Oxidation

| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

|---|---|---|---|

| OH radical | 1.13 × 10⁻¹⁰ | 298 | [34] |

| NO₃ radical | 1.26 × 10⁻¹¹ | 298 | [34] |

| O₃ | < 1 × 10⁻²⁰ | 298 | [10] |

Ring-Opening Versus Ring-Retaining Pathways

Computational studies using Rice-Ramsperger-Kassel-Marcus master equation methods predict that ring-opening pathways predominate under atmospheric conditions [10]. The fraction of ring-opening products depends on temperature and pressure, with higher temperatures favoring formation of unsaturated 1,4-dicarbonyl compounds [10]. Ring-retaining pathways lead to 5-hydroxy-2-furanone derivatives and compounds containing epoxide, ester, and carbonyl functional groups [10].

Low-Temperature Oxidation Kinetics

Detailed density functional theory calculations have elucidated the mechanisms and kinetics of low-temperature oxidation relevant to combustion applications [9]. Oxygen addition to furylmethyl radicals forms peroxide intermediates with varying thermodynamic favorability [9]. The most favorable pathway involves formation of peroxide radical intermediates that subsequently undergo hydrogen transfer and dehydroxylation to produce stable aldehydes and cyclic ketones [9].

Combustion Chemistry and Soot Formation

2-Methoxyfuran participates in complex combustion chemistry leading to soot precursor formation [14]. Oxidation processes under fuel-rich conditions promote incorporation of oxygen into polycyclic aromatic hydrocarbon structures [14]. The generic furan-formation route involving acetylene addition to oxyradical sites has been identified as a key pathway for oxygen incorporation into carbonaceous particles [14].

Enzymatic Oxidation Pathways

Cytochrome P450-mediated oxidation of 2-methoxyfuran proceeds through epoxidation and hydroxylation pathways [12]. Density functional theory calculations predict the formation of cis-enedione active intermediates without stable epoxide formation [12]. The oxidation process is characterized by high kinetic and thermodynamic feasibility, with reaction barriers determined by adiabatic ionization potentials and condensed Fukui functions [12].

XLogP3

Boiling Point

LogP

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

Wikipedia

Dates

Goetz et al. Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model. Nature Chemistry, doi: 10.1038/nchem.1504, published online 25 November 2012 http://www.nature.com/nchem